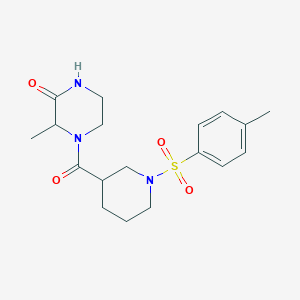
3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines, which include the compound , are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds, such as “3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one”, has been a widespread practice . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one” would be based on this basic piperidine structure.Chemical Reactions Analysis
The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
Researchers have developed methods for the synthesis of piperidine derivatives, which are crucial in pharmaceutical chemistry. For instance, the formal hetero-ene reaction of amino acid derivatives has been used to synthesize 2,3,4-trisubstituted piperidines, demonstrating the importance of Lewis acids and nitrogen-protecting groups in cyclization processes (Laschat, Fröhlich, & Wibbeling, 1996). Additionally, the N-acyliminium ion chemistry offers a pathway to synthesize 2,6-bridged piperazine-3-ones starting from alpha-amino acids, highlighting the versatility of piperazine scaffolds in organic synthesis (Veerman et al., 2003).
Antimicrobial Activities
Piperazine derivatives have shown potential in antimicrobial applications. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the structural diversity of piperazine compounds in enhancing biological activities (Bektaş et al., 2007).
Pharmaceutical Agents Development
Piperazine cores are fundamental in developing pharmaceutical agents due to their versatile binding properties. Research has been conducted on synthesizing piperazine-based unsymmetrical bis-ureas as anti-HIV agents, illustrating the role of N-methylpiperazine in preparing unsymmetrical derivatives containing at least one N-urea moiety (El‐Faham et al., 2008). Moreover, the preparation of piperazine derivatives as serotonin 5-HT3 receptor antagonists through microwave-assisted synthesis highlights the therapeutic potential of these compounds (Mahesh, Perumal, & Pandi, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-4-[1-(4-methylphenyl)sulfonylpiperidine-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-13-5-7-16(8-6-13)26(24,25)20-10-3-4-15(12-20)18(23)21-11-9-19-17(22)14(21)2/h5-8,14-15H,3-4,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGVOQGMPAWRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



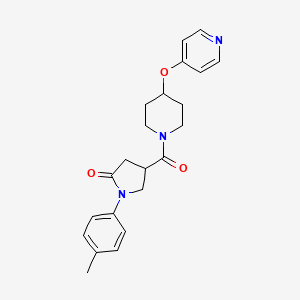
![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)
![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2918399.png)

![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2918405.png)
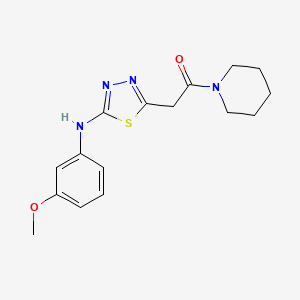

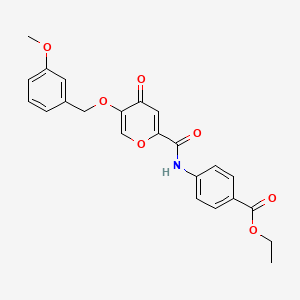
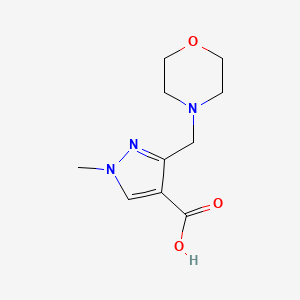
![1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2918415.png)
![1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2918416.png)
![Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2918417.png)